molecular formula C38H42N2O8S2 B15250214 Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- CAS No. 65122-39-6

Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-

Cat. No.: B15250214
CAS No.: 65122-39-6
M. Wt: 718.9 g/mol
InChI Key: JPIJFOIMQDDHFY-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to an anthracenediyl core through diimino linkages. The presence of multiple ethyl groups further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- typically involves multi-step organic reactions. The process begins with the preparation of the anthracenediyl core, followed by the introduction of diimino linkages and the attachment of benzenesulfonic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-:

    Benzenesulfonic acid, 2,2’-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-(1,1-dimethylethyl)-, disodium salt:

Uniqueness

The uniqueness of Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

CAS No.

65122-39-6

Molecular Formula

C38H42N2O8S2

Molecular Weight

718.9 g/mol

IUPAC Name

3-[[9,10-dioxo-4-(2,4,6-triethyl-3-sulfoanilino)anthracen-1-yl]amino]-2,4,6-triethylbenzenesulfonic acid

InChI

InChI=1S/C38H42N2O8S2/c1-7-21-19-23(9-3)37(49(43,44)45)25(11-5)33(21)39-29-17-18-30(32-31(29)35(41)27-15-13-14-16-28(27)36(32)42)40-34-22(8-2)20-24(10-4)38(26(34)12-6)50(46,47)48/h13-20,39-40H,7-12H2,1-6H3,(H,43,44,45)(H,46,47,48)

InChI Key

JPIJFOIMQDDHFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4CC)CC)S(=O)(=O)O)CC)C(=O)C5=CC=CC=C5C3=O)CC)S(=O)(=O)O)CC

Origin of Product

United States

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